Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid

Description

Historical Development and Chemical Classification

Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid emerged as a specialized amino acid derivative following advancements in solid-phase peptide synthesis (SPPS) methodologies. The compound belongs to the class of fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids , which gained prominence in the late 20th century due to their compatibility with base-labile protection strategies. Its development paralleled the broader adoption of Fmoc chemistry for peptide synthesis, which offered advantages over traditional tert-butoxycarbonyl (Boc) methods, including milder deprotection conditions.

The compound is classified as a non-proteinogenic β-substituted amino acid due to its ethoxy modification at the β-carbon and stereochemical configuration. Its synthesis often involves multi-step processes, including esterification, protection, and reduction, as demonstrated in patents such as CN106631900A. These methods address challenges in stereochemical control and side-chain protection, reflecting its role as a structurally complex building block for peptide engineering.

Nomenclature and Structural Identification

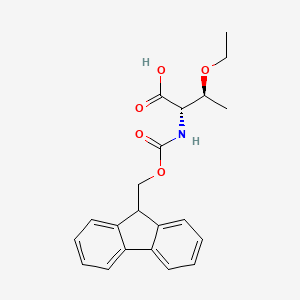

The systematic IUPAC name for this compound is (2S,3S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethoxybutanoic acid , with the CAS registry number 1279034-29-5 . Key structural features include:

The ethoxy group introduces steric and electronic modifications that influence peptide conformation, while the Fmoc group enables selective deprotection during SPPS. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its stereochemical integrity, critical for applications requiring chiral specificity.

Position in Amino Acid Derivative Research

This compound occupies a niche in non-canonical amino acid research , particularly in studies exploring side-chain modifications to modulate peptide properties. Unlike proteinogenic amino acids, its ethoxy group enhances hydrophobicity and steric bulk, making it valuable for:

- Engineering peptide-protein interactions

- Stabilizing β-sheet structures in synthetic peptides

- Investigating enzyme-substrate specificity in biocatalysis

The compound’s synthetic accessibility, as detailed in patents like CN103450040A, has enabled its use in stereoselective peptide synthesis, where it serves as a precursor for D-threonine derivatives. Its role in racemization suppression during coupling reactions further underscores its utility in complex peptide assembly.

Significance in Proteomics and Peptide Chemistry

In proteomics, this derivative is pivotal for introducing site-specific modifications into peptides, enabling:

- Controlled backbone rigidification via ethoxy-induced conformational restraints

- Functional group compatibility with Fmoc-based SPPS protocols, facilitating automated synthesis

- Post-translational modification mimics , such as ether-linked side chains for stabilizing glycopeptide analogs

Recent applications include its incorporation into antimicrobial peptides and foldamers, where the ethoxy group enhances metabolic stability without compromising bioactivity. Furthermore, its use in macrocyclization reactions highlights its versatility in constructing constrained peptide architectures.

Tables and Analysis

Table 1: Comparative Analysis of Fmoc-Protected Amino Acid Derivatives

Properties

IUPAC Name |

(2S,3S)-3-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-3-26-13(2)19(20(23)24)22-21(25)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBBXMGQJYSGLW-DJJJIMSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H](C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301186620 | |

| Record name | O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-allothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301186620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279034-29-5 | |

| Record name | O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-allothreonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1279034-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-allothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301186620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid typically involves several steps. One common method starts with the preparation of a chiral intermediate, which is then subjected to various chemical transformations to introduce the desired functional groups and stereochemistry. For example, the synthesis might involve the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry. The Fmoc group is usually introduced in the final steps of the synthesis to protect the amino group.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated peptide synthesizers and other advanced equipment to streamline the synthesis process. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups to their reduced forms.

Substitution: The compound can undergo substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield hydroxylated or carbonyl-containing derivatives, while reduction reactions could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 369.42 g/mol

- CAS Number : 1279034-29-5

The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for the stability and solubility of the amino acid during synthesis processes. The unique stereochemistry (2S,3S) enhances its utility in chiral synthesis applications.

Peptide Synthesis

Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid serves as a building block in the synthesis of peptides. The Fmoc group protects the amino group during solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form complex peptide chains.

Key Benefits :

- Facilitates the synthesis of peptides with specific sequences.

- Enhances the stability of synthesized peptides due to the unique structure.

| Aspect | Details |

|---|---|

| Method | Solid-phase peptide synthesis (SPPS) |

| Protection | Fmoc protects amino groups |

| Applications | Drug development, biochemical research |

Biological Research

In biological studies, this compound is utilized to investigate protein structure and function. Its incorporation into peptides allows researchers to study folding patterns, stability, and interactions with other biomolecules.

Case Study Example :

A study demonstrated that peptides incorporating this compound exhibited altered binding affinities to target proteins, indicating its potential in designing more effective therapeutic agents.

Medicinal Chemistry

This compound has been explored for its role in developing peptide-based drugs. Its structural features enhance the bioavailability and stability of therapeutic peptides.

Therapeutic Applications :

- Potential inhibitors for enzymes involved in metabolic pathways related to obesity and diabetes management.

- Development of peptidomimetics that mimic natural peptides but offer improved pharmacokinetic properties.

Industrial Applications

In industrial settings, this compound is valuable for producing specialty chemicals and materials. Its unique properties facilitate the development of new materials with specific functionalities.

| Industry Application | Description |

|---|---|

| Specialty Chemicals | Used in producing novel compounds |

| Biopharma Production | Essential for developing biopharmaceuticals |

Mechanism of Action

The mechanism of action of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid involves its incorporation into peptides and proteins, where it can influence their structure and function. The Fmoc group protects the amino group during synthesis, allowing for the selective introduction of other functional groups. Once incorporated into a peptide or protein, the compound can interact with other molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can affect the folding, stability, and activity of the peptide or protein.

Comparison with Similar Compounds

Structural and Stereochemical Variants

Table 1: Key Structural Features of Fmoc-Protected β-Amino Acids

*Calculated based on Fmoc (C₁₅H₁₂O₂) + amino-alkoxybutanoic acid (C₅H₁₁NO₃).

Key Observations:

Substituent Effects: Ethoxy vs. Azide vs. Ethoxy: Azide-functionalized analogs (e.g., Fmoc-L-Abu(3S-N3)-OH) enable site-specific bioconjugation via click chemistry, a feature absent in the ethoxy variant .

Stereochemical Impact: Diastereomers like Fmoc-(1R,2S)-2a* and Fmoc-(1S,2S)-2a () exhibit distinct NMR signals and retention times, underscoring the importance of stereochemical purity in enzymatic synthesis .

Cyclic vs. Linear Structures: Cyclopentane-based derivatives (e.g., Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid) impose rigid conformations, improving proteolytic resistance compared to linear ethoxybutanoic acid .

Key Observations:

- Enzymatic vs. Chemical Synthesis : Enzymatic methods (e.g., using mODH-582) offer superior stereoselectivity for R-configured products but require derivatization for Fmoc protection .

- Efficiency : Guanidinylation (e.g., Fmoc-(3S,4R)-APCGu-OH) achieves near-quantitative yields, advantageous for large-scale peptide production .

Biological Activity

Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid (CAS Number: 1279034-29-5) is a derivative of amino acids that has garnered interest in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an ethoxy substituent. Understanding its biological activity is crucial for potential therapeutic applications.

- Molecular Formula : C21H23NO5

- Molecular Weight : 369.42 g/mol

- Structure : The Fmoc group provides stability and solubility, making it suitable for various biochemical applications.

The biological activity of this compound primarily involves its role as a peptidomimetic compound. Peptidomimetics are designed to mimic the structure of peptides while offering improved stability and bioavailability. This compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways, particularly those related to obesity and diabetes management.

Biological Studies and Findings

- Enzyme Inhibition :

- Antimicrobial Activity :

- Immunomodulatory Effects :

Data Table: Summary of Biological Activities

Case Studies

- Ghrelin Pathway Modulation :

- Antimicrobial Efficacy :

Q & A

Q. What is the role of the Fmoc group in Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the α-amino group, enabling stepwise solid-phase peptide synthesis (SPPS). It is removed under mild basic conditions (e.g., 20% piperidine in DMF), leaving other acid-labile protecting groups (e.g., tert-butyl) intact. This orthogonal protection strategy minimizes side reactions during peptide chain elongation .

Q. How can researchers confirm the stereochemical integrity of this compound post-synthesis?

Chiral analytical techniques are critical:

- Chiral HPLC : Separates enantiomers/diastereomers using columns like Chirobiotic T™ or Daicel CHIRALPAK® .

- NMR with chiral auxiliaries : Derivatization with chiral shift reagents (e.g., Eu(hfc)₃) resolves stereoisomers via distinct splitting patterns .

- Circular dichroism (CD) : Detects conformational changes in the Fmoc moiety to infer stereochemistry .

Q. What purification methods are recommended for isolating this compound from synthetic byproducts?

Reverse-phase HPLC is the gold standard:

- Column : C18 or C8 with 5 µm particle size.

- Mobile phase : Gradient of water/acetonitrile (0.1% TFA).

- Detection : UV at 265 nm (Fmoc absorption) . For small-scale purification, flash chromatography on silica gel (eluent: DCM/MeOH with 0.1% acetic acid) is also effective .

Advanced Research Questions

Q. What methodological challenges arise when synthesizing this compound, and how can they be addressed?

Key challenges include:

- Racemization : Occurs during Fmoc introduction or coupling. Mitigate by using low temperatures (0–4°C) and non-polar solvents (e.g., DCM) .

- Ethoxy group stability : Avoid strong acids/bases that may hydrolyze the ethoxy moiety. Use trifluoroacetic acid (TFA) sparingly and neutralize promptly .

- Byproduct formation : Monitor reactions via TLC (Rf ~0.3 in EtOAc/hexane 1:1) and optimize stoichiometry (e.g., 1.2 eq Fmoc-Cl to substrate) .

Q. How can contradictory data regarding the purity of this compound be resolved?

Cross-validate results using complementary techniques:

- Mass spectrometry (MS) : Confirm molecular weight (expected [M+H]⁺: 356.4) and detect impurities .

- 2D NMR (COSY, HSQC) : Assign proton/carbon signals to identify contaminants (e.g., unreacted starting material or diastereomers) .

- Elemental analysis : Verify C, H, N, and O content against theoretical values (C₆H₁₃NO₃: C 48.97%, H 8.89%, N 9.52%) .

Q. What strategies optimize the incorporation of this compound into solid-phase peptide synthesis (SPPS) with high coupling efficiency?

- Pre-activation : Use HBTU/HOBt/DIEA (1:1:2 molar ratio) in DMF for 5–10 minutes before coupling to the resin-bound peptide .

- Double coupling : Repeat the coupling step for sterically hindered residues (e.g., β-branched amino acids) .

- Microwave-assisted synthesis : Reduce reaction time (2–5 minutes at 50°C) while maintaining >95% coupling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.